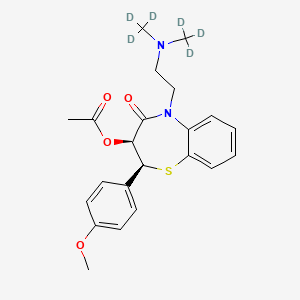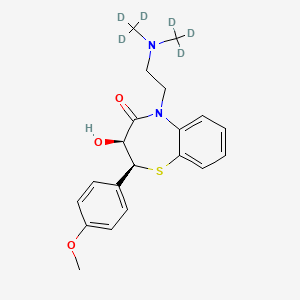
Ulifloxacin-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ulifloxacin-d8 is a deuterium-labeled derivative of Ulifloxacin, a fluoroquinolone antibiotic. The incorporation of deuterium atoms into the molecular structure of Ulifloxacin enhances its stability and allows for its use as a tracer in pharmacokinetic and metabolic studies . This compound is primarily used in scientific research to study the behavior of Ulifloxacin in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ulifloxacin-d8 involves the deuteration of Ulifloxacin. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure of Ulifloxacin. The deuteration can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms into the Ulifloxacin molecule. The production process is carefully monitored to maintain high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ulifloxacin-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: The compound can undergo reduction reactions, typically involving the reduction of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ulifloxacin-d8 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Ulifloxacin in biological systems.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Ulifloxacin.
Drug Development: Assists in the development of new fluoroquinolone antibiotics by providing insights into the pharmacokinetic and metabolic profiles of these compounds.
Analytical Chemistry: Employed in various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to quantify Ulifloxacin and its metabolites in biological samples.
Mécanisme D'action
The mechanism of action of Ulifloxacin-d8 is similar to that of Ulifloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death . The incorporation of deuterium atoms does not significantly alter the mechanism of action but may affect the pharmacokinetic and metabolic profiles of the compound .
Comparaison Avec Des Composés Similaires
Ulifloxacin: The non-deuterated form of Ulifloxacin-d8, used as an antibiotic.
Ofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Norfloxacin: A fluoroquinolone antibiotic used to treat various bacterial infections.
Uniqueness of this compound: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for its use as a tracer in scientific research. This property makes it particularly valuable in pharmacokinetic and metabolic studies, where precise quantification and tracking of the compound are essential .
Propriétés
Numéro CAS |
1246820-95-0 |
|---|---|
Formule moléculaire |
C16H16FN3O3S |
Poids moléculaire |
357.429 |
Nom IUPAC |
6-fluoro-1-methyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2 |
Clé InChI |
SUXQDLLXIBLQHW-UDCOFZOWSA-N |
SMILES |
CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |
Synonymes |
6-Fluoro-1-methyl-4-oxo-7-(1-piperazinyl-d8)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid; AF 3013; NAD 394; NM 394; _x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


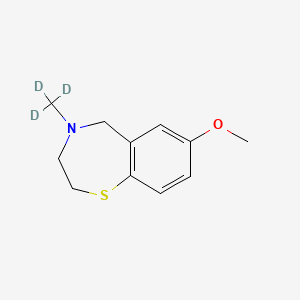
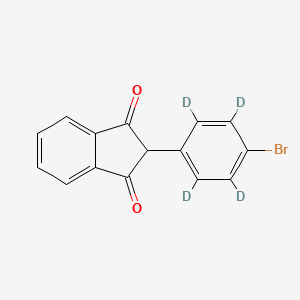
![2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B565634.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-](/img/structure/B565635.png)
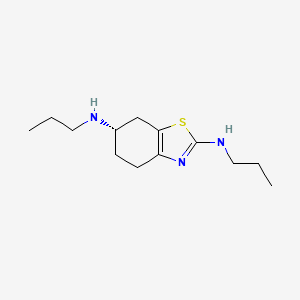
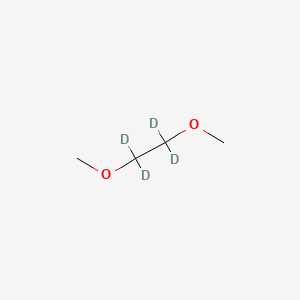

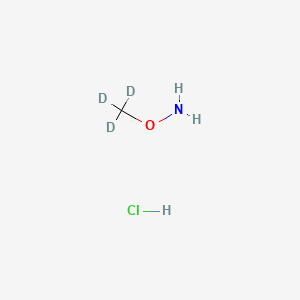


![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)
